molecular formula C20H40N2 B14596611 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile CAS No. 60472-37-9

3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile

Katalognummer: B14596611
CAS-Nummer: 60472-37-9
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: KQFPMMATADSDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is a chemical compound with the molecular formula C20H40N2 It is known for its unique structure, which includes a long hexadecanyl chain and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile typically involves the reaction of hexadecan-2-ylamine with acrylonitrile in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

[ \text{Hexadecan-2-ylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the compound is produced at a large scale with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the nitrile group or the hexadecanyl chain is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group and the hexadecanyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(Hexadecan-2-yl)(ethyl)amino]propanenitrile
  • 3-[(Hexadecan-2-yl)(propyl)amino]propanenitrile
  • 3-[(Hexadecan-2-yl)(butyl)amino]propanenitrile

Uniqueness

3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is unique due to its specific combination of a long hexadecanyl chain and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

60472-37-9

Molekularformel

C20H40N2

Molekulargewicht

308.5 g/mol

IUPAC-Name

3-[hexadecan-2-yl(methyl)amino]propanenitrile

InChI

InChI=1S/C20H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)22(3)19-16-18-21/h20H,4-17,19H2,1-3H3

InChI-Schlüssel

KQFPMMATADSDDV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC(C)N(C)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.